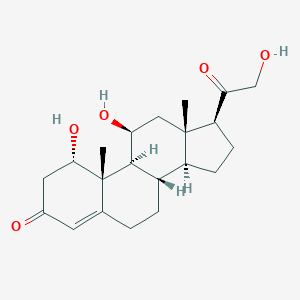

1alpha-Hydroxycorticosterone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

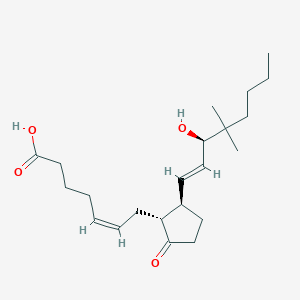

1alpha-Hydroxycorticosterone, also known as 1alpha, 21-dihydroxy-5beta-pregnane-3, 20-dione (1alpha-HB) is a steroid hormone that is synthesized in the adrenal cortex. It belongs to the class of mineralocorticoids, which are responsible for regulating electrolyte balance in the body. This hormone is synthesized from progesterone through a series of enzymatic reactions in the adrenal gland.

Mecanismo De Acción

1alpha-Hydroxycorticosterone-Hydroxycorticosterone binds to the mineralocorticoid receptor (MR) in the kidneys and regulates the expression of several genes involved in electrolyte balance. It increases the expression of the epithelial sodium channel (ENaC) and the sodium-potassium ATPase (Na+/K+ ATPase), which leads to increased sodium reabsorption and potassium excretion. This results in an increase in blood pressure and electrolyte balance.

Biochemical and Physiological Effects:

This compound-Hydroxycorticosterone plays a critical role in the regulation of electrolyte balance in the body. It regulates sodium and potassium ion transport in the kidneys, which is crucial for maintaining blood pressure. It also has anti-inflammatory and immunomodulatory properties and has been shown to regulate several genes involved in cell proliferation and apoptosis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1alpha-Hydroxycorticosterone-Hydroxycorticosterone is a potent steroid hormone and has several advantages for lab experiments. It can be easily synthesized and purified, and its effects on electrolyte balance can be easily measured using standard biochemical assays. However, its potency also poses a limitation, as it can have non-specific effects on other steroid receptors in the body.

Direcciones Futuras

1alpha-Hydroxycorticosterone-Hydroxycorticosterone has several potential applications in the treatment of autoimmune diseases and inflammatory disorders. Future research should focus on elucidating its mechanism of action and identifying new targets for therapeutic intervention. It should also investigate the potential side effects of long-term use of this compound-Hydroxycorticosterone and develop new analogs with improved potency and specificity.

Métodos De Síntesis

The synthesis of 1alpha-Hydroxycorticosterone-Hydroxycorticosterone involves several enzymatic reactions in the adrenal cortex. The first step involves the conversion of cholesterol to pregnenolone by the enzyme cholesterol side-chain cleavage enzyme (CYP11A1). Pregnenolone is then converted to progesterone by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). Progesterone is then converted to 11-deoxycorticosterone (DOC) by the enzyme 21-hydroxylase. Finally, DOC is converted to this compound-Hydroxycorticosterone by the enzyme 11β-hydroxylase.

Aplicaciones Científicas De Investigación

1alpha-Hydroxycorticosterone-Hydroxycorticosterone has been extensively studied for its role in regulating electrolyte balance in the body. It is involved in the regulation of sodium and potassium ions in the kidneys and plays a crucial role in maintaining blood pressure. It has also been studied for its anti-inflammatory and immunomodulatory properties. Recent studies have shown its potential in the treatment of autoimmune diseases and inflammatory disorders.

Propiedades

Número CAS |

10163-49-2 |

|---|---|

Fórmula molecular |

C21H30O5 |

Peso molecular |

362.5 g/mol |

Nombre IUPAC |

(1S,8S,9S,10R,11S,13S,14S,17S)-1,11-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O5/c1-20-9-16(24)19-13(14(20)5-6-15(20)17(25)10-22)4-3-11-7-12(23)8-18(26)21(11,19)2/h7,13-16,18-19,22,24,26H,3-6,8-10H2,1-2H3/t13-,14-,15+,16-,18-,19+,20-,21+/m0/s1 |

Clave InChI |

YAHNLJYKDPTSTN-SRVFFJGNSA-N |

SMILES isomérico |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO)CCC4=CC(=O)C[C@@H]([C@]34C)O)O |

SMILES |

CC12CC(C3C(C1CCC2C(=O)CO)CCC4=CC(=O)CC(C34C)O)O |

SMILES canónico |

CC12CC(C3C(C1CCC2C(=O)CO)CCC4=CC(=O)CC(C34C)O)O |

Sinónimos |

1 alpha-hydroxycorticosterone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophene-7-carbaldehyde](/img/structure/B158769.png)